Aurodox

Description

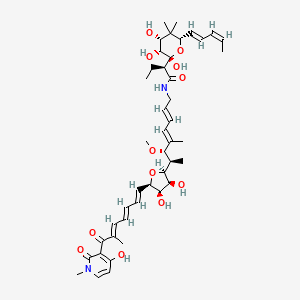

Antibiotic obtained from a Streptomyces variant considered as possibly effective against Streptococcus pyogenes infections. It may promote growth in poultry.

Properties

IUPAC Name |

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32+,35+,36+,37-,38+,39+,40-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHMPNXQOYXSX-WKSONYIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043992 | |

| Record name | Aurodox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12704-90-4 | |

| Record name | Aurodox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12704-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurodox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurodox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aurodox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURODOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGP5RZH64G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Aurodox Production in Streptomyces goldiniensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces goldiniensis as a producer of Aurodox, a potent antibiotic with significant anti-virulence properties. This document covers the biosynthesis of this compound, detailed experimental protocols for its production and analysis, and a summary of the current understanding of its regulation.

Introduction to this compound and Streptomyces goldiniensis

This compound is a polyketide antibiotic belonging to the elfamycin group, first discovered in 1973.[1] It is produced by the soil bacterium Streptomyces goldiniensis.[1] The primary antibacterial mechanism of elfamycins involves the inhibition of protein synthesis by targeting the elongation factor Tu (EF-Tu).[2] Recently, this compound has garnered renewed interest for its ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria like Enterohemorrhagic Escherichia coli (EHEC), making it a promising candidate for anti-virulence therapy.[3][4]

The producing organism, Streptomyces goldiniensis ATCC 21386, possesses a large, linear genome of approximately 10 Mbp, which contains a multitude of biosynthetic gene clusters (BGCs), including the one responsible for this compound production.[5][6]

The Biosynthesis of this compound

The production of this compound in S. goldiniensis is orchestrated by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC).[1][3] This BGC shows significant homology to the kirromycin BGC from Streptomyces collinus Tü 365.[1][3]

The biosynthesis of this compound is proposed to follow a pathway very similar to that of kirromycin, with a key final step that differentiates the two molecules. The core structure is assembled by the PKS/NRPS machinery, after which a final methylation of the pyridone moiety occurs.[1][3] This terminal methylation is catalyzed by a SAM-dependent methyltransferase, AurM*, and is crucial for the unique anti-virulence activity of this compound.[1][3]

Production and Analysis of this compound

This section details the experimental procedures for the cultivation of S. goldiniensis, followed by the extraction and quantification of this compound.

Fermentation and Cultivation

Streptomyces goldiniensis can be cultivated in various media, with Glucose Yeast Extract Medium (GYM) identified as a particularly effective medium for this compound production.[4][7] Detectable levels of this compound are typically observed after a minimum growth period of 154 hours in liquid GYM.[4][7]

Table 1: Composition of Glucose Yeast Extract (GYM) Medium

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Agar (for solid) | 20.0 |

| pH | 7.2 |

Experimental Protocol: Cultivation of S. goldiniensis

-

Spore Stock Preparation: Prepare a spore stock of S. goldiniensis (e.g., 1 x 10⁸ spores) for inoculation.

-

Pre-germination: Inoculate the spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.

-

Seed Culture: Wash the pre-germinated cells three times to remove any residual medium components and resuspend in 1 mL of fresh GYM.

-

Inoculation: Use the resuspended cells to inoculate a 50 mL seed culture of GYM.

-

Fermentation: Incubate the seed culture at 30°C with shaking at 250 rpm for 7 days.

Extraction and Purification

This compound can be efficiently extracted from the culture supernatant using a solvent extraction method.

Experimental Protocol: this compound Extraction

-

Biomass Removal: After the 7-day incubation period, centrifuge the culture at 4000 x g for 10 minutes to pellet the biomass.

-

Supernatant Sterilization: Filter the resulting supernatant through a 0.2 µM filter to ensure sterility.

-

Solvent Extraction: Mix the sterilized supernatant with an equal volume of chloroform in a separation funnel.

-

Phase Separation: Allow the phases to separate and collect the lower, organic (chloroform) phase.

-

Drying: Dry the collected solvent extract under a stream of nitrogen gas.

-

Solubilization: Resuspend the dried extract in ethanol for subsequent analysis.

Quantification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for the detection and quantification of this compound.

Experimental Protocol: LC-MS Analysis of this compound

-

Instrumentation: Agilent 1100 HPLC system coupled with a Waters Micromass ZQ 2000/4000 mass detector.

-

Ionization Mode: Electrospray Ionization (ESI), used in both positive and negative modes.

-

Column: Zorbax 45 mm x 150 mm C18 column, maintained at 40°C.

-

Mobile Phase:

-

Buffer A: 5 mM Ammonium acetate in Water

-

Buffer B: 5 mM Ammonium acetate in Acetonitrile

-

-

Detection:

-

UV detection at 254 nm.

-

Mass scanning range: 100 to 1000 AMU (positive) and 120 to 1000 AMU (negative).

-

Scan time: 0.5 seconds.

-

-

Standard: An authentic this compound standard (e.g., 1 mg/mL) should be used for comparison and quantification.

This compound Yield

While precise quantitative data for this compound yield in S. goldiniensis fermentations are not extensively reported in the literature, strategies for improving production have been identified. Heterologous expression of the this compound BGC in other Streptomyces species has been shown to increase titers compared to the native producer.

Table 2: Summary of this compound Production Conditions and Outcomes

| Strain/Host | Fermentation Medium | Key Findings |

| Streptomyces goldiniensis | GYM | - Detectable this compound production after 154 hours.[4][7]- GYM identified as a leading production medium.[4][7] |

| Streptomyces coelicolor M1152 | GYM | - Successful heterologous expression of the this compound BGC.[1]- Increased this compound titers compared to S. goldiniensis.[4] |

| Streptomyces collinus Tü365 | GYM | - Successful heterologous expression of the this compound BGC.[4]- Increased this compound titers compared to S. goldiniensis.[4] |

Regulation of this compound Biosynthesis

The regulation of antibiotic production in Streptomyces is a complex process, often involving a hierarchical cascade of regulatory proteins. While the specific signaling pathways controlling this compound biosynthesis have not been fully elucidated, general principles of Streptomyces regulation likely apply.

Antibiotic BGCs typically contain one or more cluster-situated regulatory (CSR) genes.[8][9] These CSRs act as pathway-specific activators, integrating signals from global regulatory networks that monitor the cell's physiological state, nutrient availability, and population density.[8][9] These global regulators often include two-component systems and pleiotropic regulators that control the expression of multiple secondary metabolite clusters.[10]

Based on the homology to the kirromycin BGC, the this compound cluster likely contains its own set of regulatory genes that control the expression of the PKS/NRPS machinery. Further research is needed to identify these specific regulators and the signals to which they respond.

Conclusion and Future Outlook

Streptomyces goldiniensis remains a key source for the production of this compound, an antibiotic with renewed therapeutic potential. This guide provides a foundational set of protocols for its cultivation and analysis. While significant progress has been made in understanding its biosynthesis, future research should focus on elucidating the specific regulatory networks that control its production and on optimizing fermentation conditions to achieve higher yields. The successful heterologous expression of the this compound BGC opens up avenues for metabolic engineering and the generation of novel this compound derivatives with improved properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of elloramycin in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional Regulation of Streptomyces coelicolor Pathway-Specific Antibiotic Regulators by the absA and absB Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurodox: A Polyketide Antibiotic with Novel Anti-Virulence Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aurodox, a polyketide antibiotic produced by the soil bacterium Streptomyces goldiniensis, has garnered renewed interest within the scientific community.[1][2] Initially identified for its antibacterial activity against Gram-positive bacteria, recent discoveries have unveiled a novel anti-virulence mechanism against a range of Gram-negative pathogens.[3][4][5] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, dual mechanisms of action, and the experimental methodologies used to elucidate its functions.

Biosynthesis of this compound: A Hybrid Polyketide-Non-Ribosomal Peptide Synthesis Pathway

This compound is a linear polyketide natural product synthesized by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC) in Streptomyces goldiniensis.[1][6] The biosynthesis of the this compound backbone closely resembles that of the related elfamycin antibiotic, kirromycin, involving five large PKS units.[1] A key differentiating step in this compound biosynthesis is a final methylation of the pyridone moiety, a reaction catalyzed by the enzyme AurM*.[1][7] This methylation is crucial for its unique anti-virulence properties.[1][7] Disruption of the primary PKS gene, aurAI, has been shown to abolish this compound production.[1][6]

Dual Mechanisms of Action

This compound exhibits two distinct mechanisms of action, targeting different classes of bacteria through different molecular interactions.

Inhibition of Protein Synthesis in Gram-Positive Bacteria

As a member of the elfamycin family of antibiotics, this compound's traditional antibacterial activity against Gram-positive organisms, such as Streptococcus pyogenes and Staphylococcus aureus, stems from its ability to inhibit protein synthesis.[3][8] It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[3][9] This interaction stalls the ribosome, leading to a bactericidal effect.[10]

Anti-Virulence Activity Against Gram-Negative Pathogens via T3SS Inhibition

More recently, this compound has been identified as a potent inhibitor of the Type III Secretion System (T3SS) in several Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[3][4][5][11] This anti-virulence activity occurs at concentrations that do not inhibit bacterial growth, suggesting a mechanism distinct from its effect on EF-Tu.[3]

This compound exerts its T3SS inhibitory effect by downregulating the expression of the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, Ler.[2][3][12][13] This transcriptional repression prevents the assembly and function of the T3SS, thereby inhibiting the injection of effector proteins into host cells and blocking pathogenesis.[2][3][4] Recent research has identified the molecular target for this activity as adenylosuccinate synthase (PurA).[14][15][16] By binding to PurA, this compound suppresses the production of secreted proteins from the T3SS.[14][15][16]

An important feature of this compound's anti-virulence activity is that it does not induce the SOS response in EHEC, which is responsible for the production of Shiga toxin.[3][12][13] This makes it a promising candidate for treating EHEC infections, where the use of traditional antibiotics can exacerbate disease by increasing toxin release.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Organism(s) | Reference(s) |

| T3SS Inhibition Concentration | 5 µg/ml | EHEC, EPEC, C. rodentium | [3] |

| 6 µM | EPEC | [3] | |

| Growth Inhibition Concentration | >1 mg/ml (mild effect) | E. coli | [3][8] |

| ≥8 µg/ml | Salmonella Typhimurium | [4] | |

| IC50 (Anti-hemolytic activity) | 2.7 µg/mL | EPEC | [14][15] |

| 1.42 µg/mL | EPEC | [15] | |

| IC50 (Antibacterial activity) | 72.7 µg/mL | EPEC | [14][15] |

| Binding Affinity (KD) to PurA | 6.5 x 10⁻⁷ M | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

This compound Production and Purification

Protocol adapted from McHugh et al., 2022. [1]

-

Spore Germination: Inoculate 1 x 10⁸ Streptomyces goldiniensis spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.

-

Seed Culture: Wash the germinated cells three times and resuspend in 1 mL of GYM. Use this to inoculate a 50 mL seed culture of GYM and incubate at 30°C with shaking at 250 rpm for 7 days.

-

Extraction: Remove biomass by centrifugation at 4000 x g for 10 minutes. Filter-sterilize the supernatant through a 0.2 µM filter. Extract the cell-free broth twice with an equal volume of ethyl acetate.

-

Concentration: Concentrate the organic phase to dryness under vacuum using a rotary evaporator.

-

Purification: Purify the crude extract using normal phase silica gel column chromatography (230-400 mesh). Create a loading slurry by mixing the crude extract with silica gel in methanol and drying it. Elute the column with a stepwise gradient of methanol in chloroform.

-

Activity and Purity Analysis: Monitor the antimicrobial activity of the collected fractions using a disc diffusion assay. Assess the purity of the active fractions by High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column with a water-acetonitrile gradient.

Type III Secretion Inhibition Assay

Protocol based on the description in McHugh et al., 2019. [3]

-

Bacterial Culture: Culture EPEC, EHEC, or C. rodentium in T3SS-inducing medium (e.g., MEM-HEPES for EHEC, DMEM for EPEC and C. rodentium).

-

This compound Treatment: Add this compound at the desired concentration (e.g., 5 µg/ml) to the bacterial cultures. Include a vehicle control (e.g., DMSO).

-

Protein Fractionation:

-

Secreted Proteins: After incubation, pellet the bacteria by centrifugation. Precipitate the proteins from the supernatant using trichloroacetic acid.

-

Whole-Cell Lysate: Lyse a separate pellet of the bacterial cells.

-

-

Analysis: Resolve the secreted protein and whole-cell lysate fractions by SDS-PAGE and visualize by Coomassie staining. Specific protein bands can be excised and identified by mass spectrometry.

Gene Expression Analysis using GFP Reporter Assay

Protocol based on the description in McHugh et al., 2019. [3][8]

-

Strain Construction: Transform the bacterial strain of interest (e.g., EHEC) with a plasmid containing the promoter of the target gene (e.g., ler) fused to a green fluorescent protein (GFP) reporter gene.

-

Culture and Treatment: Grow the reporter strain in appropriate media to the exponential phase. Treat the cultures with this compound at the desired concentration or a vehicle control.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cultures using a suitable instrument (e.g., a plate reader).

-

Data Normalization: Normalize the fluorescence readings to the optical density (OD600) of the bacterial culture to account for differences in cell number.

In Vitro Cell Infection Assay

Protocol based on the description in McHugh et al., 2019. [8]

-

Cell Culture: Seed and grow HeLa epithelial cells to confluence in appropriate cell culture plates.

-

Bacterial Preparation: Grow GFP-expressing EHEC to the mid-logarithmic phase.

-

Infection: Infect the HeLa cell monolayers with the GFP-expressing EHEC at a specified multiplicity of infection (MOI). Include a set of wells treated with this compound (e.g., 5 µg/ml) and a control set.

-

Incubation: Incubate the infected cells for a defined period to allow for bacterial attachment and pedestal formation.

-

Microscopy: Wash the cells to remove non-adherent bacteria. Fix the cells and stain for actin (e.g., with phalloidin-Alexa Fluor 555) and DNA (e.g., with DAPI).

-

Analysis: Visualize the cells using fluorescence microscopy to observe bacterial attachment and actin pedestal formation. Quantify bacterial colonization by counting the number of cells with attached bacteria.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Signaling pathway of this compound-mediated T3SS inhibition.

Caption: General experimental workflow for studying this compound's anti-virulence.

References

- 1. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PurA is the main target of this compound, a type III secretion system inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Siege: A Technical Guide to Aurodox's Inhibition of Protein Synthesis via EF-Tu

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms underpinning the inhibition of protein synthesis by Aurodox, a potent antibiotic that targets the essential elongation factor Tu (EF-Tu). By dissecting its mode of action, this document aims to provide a comprehensive resource for researchers in microbiology, structural biology, and drug development.

Executive Summary

This compound, a member of the elfamycin family of antibiotics, effectively halts bacterial protein synthesis by targeting and inactivating Elongation Factor Tu (EF-Tu). EF-Tu, a crucial GTPase, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site during the elongation phase of translation. This compound binds to a pocket at the interface of domains I and III of EF-Tu. This binding event locks EF-Tu into a conformation that mimics its GTP-bound state, even when GDP is bound.[1] This "GTP-like" state prevents the proper release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling the ribosome and leading to the cessation of protein synthesis.[1] This guide will explore the quantitative aspects of this interaction, detail the experimental protocols used to elucidate this mechanism, and visualize the key pathways and workflows involved.

Quantitative Data on this compound-EF-Tu Interaction

The interaction between this compound and EF-Tu has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Conditions | Organism/System | Reference |

| Dissociation Constant (Kd) | ||||

| EF-Tu•GDP + Phe-tRNA(Phe)-Fl8 | 28.5 µM | 6°C | Escherichia coli | [2] |

| EF-Tu•GDP + Phe-tRNA(Phe)-Fl8 + this compound | 1.46 µM | 200 µM this compound, 6°C | Escherichia coli | [2] |

| EF-Tu•GTP + Phe-tRNA(Phe)-Fl8 | < 0.86 nM | 6°C | Escherichia coli | [2] |

| EF-Tu•GTP + Phe-tRNA(Phe)-Fl8 + this compound | > 5.2 nM | 200 µM this compound, 6°C | Escherichia coli | [2] |

| IC50 Values | ||||

| Poly(Phe) synthesis | 0.13 µM | Hybrid system with S. aureus ribosomes and E. coli elongation factors | E. coli / S. aureus | [3] |

| T3SS-mediated hemolysis | 2.7 µg/mL | EPEC | Escherichia coli | [4] |

| Anti-bacterial activity | 72.7 µg/mL | EPEC | Escherichia coli | [4] |

Core Mechanism of Action: Stalling the Ribosome

This compound's primary mechanism of action is the allosteric inhibition of EF-Tu function. By binding to EF-Tu, this compound induces and stabilizes a conformation that mimics the active, GTP-bound state.[1] This has several critical consequences:

-

Persistent Ribosome Binding: The this compound-bound EF-Tu•GDP complex remains tightly associated with the ribosome, even after GTP hydrolysis.[5] Normally, the hydrolysis of GTP to GDP triggers a conformational change in EF-Tu that drastically reduces its affinity for the ribosome, leading to its release and allowing the next cycle of elongation to begin.

-

Inhibition of EF-Ts Interaction: The conformation induced by this compound also prevents the interaction of EF-Tu with its nucleotide exchange factor, EF-Ts. EF-Ts is essential for recycling EF-Tu from its inactive GDP-bound form to its active GTP-bound form.

-

Stimulation of GTPase Activity: Paradoxically, this compound has been shown to stimulate the intrinsic GTPase activity of EF-Tu, even in the absence of ribosomes and aa-tRNA.[6][7] This is attributed to the reorientation of a key catalytic residue, His-85, into the nucleotide-binding site, which stabilizes the transition state of GTP hydrolysis.[1]

The net effect is the sequestration of EF-Tu in an abortive complex on the ribosome, leading to a complete halt in protein elongation.

References

- 1. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of nucleotide- and this compound-induced changes in elongation factor Tu conformation upon its interactions with aminoacyl transfer RNA. A fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of Escherichia coli elongation factor Tu-dependent GTP hydrolysis by aminoacyl oligonucleotides in the presence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurodox as a Type III Secretion System (T3SS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates novel therapeutic strategies that deviate from traditional bactericidal or bacteriostatic mechanisms. One promising approach is the development of anti-virulence drugs that disarm pathogens without exerting direct selective pressure for resistance. The Type III Secretion System (T3SS), a sophisticated protein injection apparatus utilized by numerous Gram-negative bacteria to cause disease, represents a prime target for such therapies.[1][2] This document provides a comprehensive technical overview of Aurodox, a polyketide natural product, and its function as a potent and selective T3SS inhibitor. We will delve into its mechanism of action, spectrum of activity, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction to this compound and the T3SS

The Type III Secretion System is a needle-like structure that extends from the bacterial cytoplasm to the host cell membrane, enabling the direct translocation of bacterial effector proteins into the host cell.[3] These effectors manipulate host cellular processes to the pathogen's advantage, facilitating colonization, immune evasion, and overall pathogenesis. The T3SS is critical for the virulence of many significant pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Salmonella, Yersinia, and Citrobacter rodentium, but it is not essential for their growth, making it an ideal anti-virulence target.[3][4]

This compound, a natural product from Streptomyces goldiniensis, was initially investigated for its modest antibacterial activity against Gram-positive organisms.[5][6] However, recent research has repurposed it as a specific T3SS inhibitor.[4][7] It effectively blocks the virulence of key Gram-negative pathogens both in vitro and in vivo, notably without inhibiting bacterial growth at active concentrations, thereby reducing the likelihood of resistance development.[6][7]

Mechanism of Action: Transcriptional Repression via a Novel Target

This compound's primary mechanism of T3SS inhibition is not through direct interaction with the secretion apparatus itself, but rather through the transcriptional downregulation of the genes encoding the T3SS.

Repression of the Master Regulator Ler

In attaching and effacing pathogens like EPEC and EHEC, the T3SS is encoded within a pathogenicity island known as the Locus of Enterocyte Effacement (LEE).[8] The expression of the LEE is controlled by the master regulator, Ler.[4][9] Transcriptomic and reporter gene fusion studies have conclusively shown that this compound significantly reduces the expression of ler.[4][6][10] This leads to a downstream shutdown of the entire T3SS and its associated effector proteins.[4] Overexpression of Ler from an inducible system can override the inhibitory effects of this compound, confirming that the compound acts at or upstream of Ler.[4][6]

Identification of the Molecular Target: PurA

Recent groundbreaking work has identified the specific molecular target of this compound in the T3SS regulatory pathway as adenylosuccinate synthase (PurA).[11][12] PurA is an essential enzyme in the de novo purine biosynthesis pathway. Using a biotinylated this compound probe, studies demonstrated a direct binding interaction between this compound and PurA.[11] Genetic deletion of the purA gene in EPEC was shown to suppress the production of T3SS-secreted proteins, mimicking the effect of this compound treatment.[11] This indicates that by binding to PurA, this compound inhibits its function or modulates its activity in a way that ultimately leads to the repression of ler and the T3SS.[11][12]

Caption: Proposed signaling pathway of this compound-mediated T3SS inhibition.

Quantitative Data and Spectrum of Activity

This compound has demonstrated potent inhibitory activity across a range of pathogens. Its effectiveness is typically measured by the half-maximal inhibitory concentration (IC50) in functional assays or by its binding affinity (KD) to its target.

Table 1: Quantitative Inhibitory Data for this compound

| Parameter | Value | Organism | Assay/Method | Reference |

| IC50 | 1.5 µg/mL (~1.9 µM) | EPEC | T3SS-mediated Hemolysis | [7][13] |

| Effective Conc. | 1.5 µM | EPEC | Inhibition of Effector Secretion | [4] |

| Effective Conc. | 6.0 µM | EPEC | Abolition of Effector Secretion | [4] |

| Binding Affinity (KD) | 6.5 x 10⁻⁷ M | EPEC | This compound binding to PurA | [11] |

Table 2: Spectrum of this compound T3SS Inhibitory Activity

| Pathogen | T3SS Inhibited | Key Effector/Gene Measured | Reference |

| Enteropathogenic E. coli (EPEC) | LEE-encoded T3SS | EspB, EspF, Map, ler | [4][7][10] |

| Enterohemorrhagic E. coli (EHEC) | LEE-encoded T3SS | Tir, ler | [4][10] |

| Citrobacter rodentium | LEE-encoded T3SS | In vivo protection | [4][6][7] |

| Salmonella Typhimurium | SPI-2 T3SS | sseB | [14][15] |

| Yersinia pseudotuberculosis | pYV-encoded T3SS | yopD | [14][15] |

| Vibrio parahaemolyticus | TTSS1 | vopD | [14][15] |

Notably, this compound exhibits selectivity. For instance, in S. Typhimurium, it inhibits the SPI-2 T3SS, which is crucial for intracellular survival, but not the SPI-1 T3SS, which is involved in initial invasion.[14][15] This specificity appears to be linked to the phylogeny of the T3SS, with this compound primarily affecting the SPI-2/Ysc phylogroups.[14]

Detailed Experimental Protocols

Reproducible and standardized methods are crucial for evaluating T3SS inhibitors. Below are detailed protocols for key experiments used to characterize this compound.

Protocol 1: T3SS Protein Secretion and Analysis

This protocol assesses the direct effect of an inhibitor on the secretion of T3SS effector proteins into the culture supernatant.

-

Bacterial Culture: Inoculate an overnight culture of the test strain (e.g., EHEC O157:H7) into T3SS-inducing medium (e.g., MEM-HEPES) at a 1:100 dilution.

-

Inhibitor Treatment: Add this compound (or DMSO as a vehicle control) to the cultures at desired concentrations (e.g., 0, 1.5, 3, 6 µM).

-

Incubation: Grow cultures at 37°C with shaking (200 rpm) for 4-6 hours, until they reach mid-to-late exponential phase (OD600 of 0.7-0.9).

-

Fractionation:

-

Whole-Cell Lysate: Pellet 1 mL of culture. Resuspend the pellet in SDS-PAGE loading buffer to represent the total protein content.

-

Secreted Proteins: Pellet the remaining culture at high speed (e.g., 16,000 x g) to remove bacterial cells. Carefully collect the supernatant.

-

-

Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (v/v). Incubate on ice for 30 minutes.

-

Pelleting and Washing: Centrifuge at high speed for 15 minutes to pellet the precipitated proteins. Wash the pellet twice with ice-cold acetone.

-

Analysis: Air-dry the protein pellet and resuspend in SDS-PAGE loading buffer. Analyze both the whole-cell and secreted fractions by SDS-PAGE and Coomassie staining or Western blotting for specific effectors (e.g., Tir, EspB). A reduction in effector proteins in the supernatant of treated samples indicates T3SS inhibition.[4][6]

Protocol 2: ler-GFP Reporter Assay for Transcriptional Analysis

This assay quantifies the effect of an inhibitor on the transcription of a specific T3SS regulatory gene.

-

Strain Preparation: Transform the test strain (e.g., EHEC) with a reporter plasmid containing the promoter of the ler gene fused to a Green Fluorescent Protein (gfp) gene (e.g., pler-gfp).

-

Culture and Treatment: Grow the reporter strain overnight. Dilute into fresh T3SS-inducing medium containing this compound or a DMSO control.

-

Measurement: Incubate at 37°C in a microplate reader with shaking. Measure the optical density at 600 nm (OD600) and GFP fluorescence (Excitation: 485 nm, Emission: 528 nm) at regular intervals (e.g., every hour).

-

Data Analysis: Calculate the relative fluorescence units (RFU) by dividing the fluorescence reading by the OD600 reading (Fluorescence/OD600). A significant reduction in RFU in the this compound-treated samples compared to the control indicates transcriptional repression of ler.[4][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Inhibitors of the Type Three Secretion System: Disarming Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. PurA is the main target of this compound, a type III secretion system inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. biorxiv.org [biorxiv.org]

Aurodox: A Technical Whitepaper on its Emergence as a Potent Anti-Virulence Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aurodox, a polyketide natural product, and its significant potential as a novel anti-virulence agent. Traditionally known for its antibiotic properties against Gram-positive bacteria, recent research has unveiled a distinct mechanism of action through which this compound effectively inhibits the Type III Secretion System (T3SS) of several Gram-negative pathogens. This document collates the current understanding of this compound's anti-virulence activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows. The findings presented herein underscore this compound's promise as a lead compound for the development of new therapies that disarm pathogens rather than killing them, a strategy with the potential to mitigate the growing threat of antimicrobial resistance.

Introduction

The rise of antibiotic-resistant bacteria poses a critical threat to global health. The traditional paradigm of bactericidal or bacteriostatic antibiotics creates strong selective pressures that drive the evolution of resistance. Anti-virulence therapy represents a paradigm shift, aiming to inhibit the pathogenic mechanisms of bacteria without affecting their viability. This approach is hypothesized to exert less selective pressure, potentially leading to a more durable therapeutic strategy.

The Type III Secretion System (T3SS) is a sophisticated needle-like apparatus utilized by numerous Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium, to inject effector proteins directly into host cells. These effectors manipulate host cellular processes to facilitate infection and cause disease. The T3SS is an attractive target for anti-virulence drugs as it is essential for pathogenicity but not for bacterial survival.

This compound, a natural product from Streptomyces goldiniensis, has recently emerged as a promising T3SS inhibitor.[1][2] This document serves as a technical guide for researchers and drug development professionals, summarizing the key findings related to this compound's anti-virulence properties.

Mechanism of Action: Inhibition of the Type III Secretion System

This compound's anti-virulence activity is distinct from its well-characterized antibiotic mechanism, which involves the inhibition of elongation factor Tu (EF-Tu) in Gram-positive bacteria.[1] In Gram-negative pathogens, this compound functions as a potent inhibitor of the T3SS.

The primary mechanism of T3SS inhibition by this compound involves the transcriptional repression of the master regulator, Ler (Locus of enterocyte effacement-encoded regulator).[1][3] By downregulating ler expression, this compound effectively shuts down the entire T3SS regulon, preventing the synthesis of the secretion apparatus and effector proteins.[1] More recent evidence also points to adenylosuccinate synthase (PurA) as a direct molecular target of this compound, which in turn suppresses the production of secreted proteins from the T3SS.[4]

This targeted action on a key virulence regulatory pathway, without affecting bacterial growth at effective concentrations, highlights the potential of this compound as a specific anti-virulence agent.[1][5]

Quantitative Data on this compound's Anti-Virulence Efficacy

The following tables summarize the key quantitative data from published studies, demonstrating the potent anti-virulence activity of this compound.

Table 1: In Vitro Inhibition of T3SS Function

| Assay | Pathogen | Metric | Value | Reference |

| T3SS-mediated Hemolysis | EPEC | IC50 | 1.5 µg/mL | [5] |

| Effector Protein Secretion | EPEC | Concentration for abolition of detectable effectors | 6 µM | [6] |

| ler Gene Expression (GFP Reporter) | EHEC | Significant reduction | 5 µg/mL | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Pathogen | This compound Dosage | Outcome | Reference |

| Mouse | Citrobacter rodentium | Not specified | Survived lethal infections with limited intestinal damage | [6] |

| Mouse | Citrobacter rodentium | Not specified | Marked improvement in survival and reduction in colon damage | [1] |

Table 3: Effect of this compound on Bacterial Adherence

| Assay | Pathogen | This compound Concentration | Outcome | Reference |

| Bacterial Adherence to HeLa cells | EHEC | 5 µg/mL | >3-log reduction in colonization | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-virulence properties of this compound.

T3SS-Mediated Hemolysis Assay

This assay is used to screen for and quantify the inhibitory activity of compounds against the T3SS.

Materials:

-

Enteropathogenic E. coli (EPEC) strain

-

Sheep red blood cells (RBCs)

-

T3SS-inducing medium (e.g., DMEM)

-

This compound or other test compounds

-

96-well plates

-

Spectrophotometer

Procedure:

-

Culture EPEC overnight in a suitable broth.

-

Subculture the EPEC in T3SS-inducing medium and grow to the appropriate optical density.

-

Wash the sheep RBCs with phosphate-buffered saline (PBS).

-

In a 96-well plate, add the EPEC culture, washed RBCs, and serial dilutions of this compound.

-

Include appropriate controls: RBCs with media only (negative control) and RBCs with a lysis agent like saponin (positive control).

-

Incubate the plate for a specified time (e.g., 2 hours) to allow for T3SS-mediated hemolysis.

-

Pellet the intact RBCs by centrifugation.

-

Transfer the supernatant to a new plate and measure the absorbance at a wavelength that detects hemoglobin release (e.g., 405 nm).

-

Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of T3SS-mediated hemolysis.

ler Promoter-Reporter Gene Assay

This assay quantifies the effect of this compound on the expression of the ler gene, the master regulator of the T3SS.

Materials:

-

EHEC or EPEC strain

-

A low-copy plasmid vector

-

The promoter region of the ler gene

-

A reporter gene, such as Green Fluorescent Protein (gfp)

-

This compound

-

Fluorometer or fluorescence microscope

Procedure:

-

Construct the Reporter Plasmid: Clone the promoter region of the ler gene upstream of the gfp gene in a suitable plasmid vector.

-

Transform Bacteria: Introduce the Pler-gfp reporter plasmid into the EHEC or EPEC strain.

-

Culture and Treatment: Grow the transformed bacteria in a suitable medium to the exponential phase. Add different concentrations of this compound to the cultures.

-

Fluorescence Measurement: After a defined incubation period, measure the GFP fluorescence of the bacterial cultures using a fluorometer. Normalize the fluorescence to the optical density of the culture to account for differences in bacterial growth.

-

Data Analysis: Compare the fluorescence levels of the this compound-treated cultures to an untreated control to determine the effect of this compound on ler promoter activity.

Citrobacter rodentium In Vivo Infection Model

This animal model is used to assess the in vivo efficacy of this compound in a relevant model of attaching and effacing pathogen infection.

Materials:

-

Citrobacter rodentium strain

-

Specific pathogen-free mice (e.g., C57BL/6)

-

This compound formulation for oral administration

-

Vehicle control (e.g., DMSO)

-

Equipment for oral gavage

-

Materials for monitoring animal health (weight, clinical signs)

-

Materials for quantifying bacterial colonization (fecal plating, tissue homogenization)

-

Histology equipment

Procedure:

-

Infection: Infect mice with a lethal or sublethal dose of C. rodentium via oral gavage.

-

Treatment: Administer this compound or a vehicle control to the mice at specified time points post-infection. The route of administration is typically oral gavage.

-

Monitoring: Monitor the mice daily for survival, weight loss, and other clinical signs of disease.

-

Bacterial Load Quantification: At specific time points, collect fecal pellets or euthanize a subset of mice to collect intestinal tissues. Homogenize the tissues and plate serial dilutions on selective agar to determine the bacterial load (colony-forming units per gram of tissue or feces).

-

Histopathological Analysis: Collect intestinal tissues for histological analysis to assess the extent of inflammation, epithelial damage, and bacterial attachment.

-

Data Analysis: Compare the survival rates, weight changes, bacterial loads, and histopathological scores between the this compound-treated and control groups to evaluate the in vivo efficacy of the compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound's anti-virulence action.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a compelling lead compound in the pursuit of novel anti-virulence therapies. Its ability to potently and specifically inhibit the Type III Secretion System in clinically relevant Gram-negative pathogens, through a mechanism distinct from its antibiotic activity, is a significant discovery. The data presented in this technical guide highlight its efficacy both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound and other potential T3SS inhibitors. The continued exploration of this compound and its derivatives holds great promise for the development of a new class of therapeutics that can effectively combat bacterial infections while minimizing the risk of resistance development.

References

- 1. A simple method for quantitative determination of bacterial adherence to human and animal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Method for Quantification of Epithelium Colonization Capacity by Pathogenic Bacteria [frontiersin.org]

- 3. Quantification of bacterial adherence and colonization. [bio-protocol.org]

- 4. The mouse model of infection with Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citrobacter rodentium mouse model of bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green Fluorescent Protein Functions as a Reporter for Protein Localization in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Antibiotic Aurodox: A Technical Guide to its Synonyms, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox, also known by its synonyms goldinomycin and X-5108, is a polyketide antibiotic belonging to the elfamycin family.[1][2] Produced by Streptomyces goldiniensis, this molecule has garnered significant interest for its dual mechanisms of action: the well-established inhibition of bacterial protein synthesis and a more recently discovered anti-virulence activity against Gram-negative pathogens.[1][3] This technical guide provides a comprehensive overview of this compound, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

Chemical Properties and Structure

This compound is structurally similar to kirromycin, another member of the elfamycin family, with the key distinction of an additional methyl group on the pyridone moiety.[1] This methylation is crucial for its anti-virulence properties.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H62N2O12 | [1] |

| Molecular Weight | 810.97 g/mol | [1] |

| Synonyms | Goldinomycin, X-5108 | [1] |

Quantitative Biological Data

This compound exhibits a range of biological activities, from direct antibacterial effects to the inhibition of virulence factors. The following tables summarize the available quantitative data for this compound and its synonyms.

Table 2: In Vitro Activity of this compound

| Activity | Assay | Organism/System | IC50 / MIC | Reference |

| T3SS Inhibition | T3SS-mediated hemolysis | Enteropathogenic E. coli (EPEC) | 1.5 µg/mL | [4] |

| Antibacterial | Broth microdilution | Enteropathogenic E. coli (EPEC) | 72.7 µg/mL | [5] |

| Antibacterial | Not specified | Streptococcus pyogenes | Not specified (active) | [3] |

| Antibacterial | Not specified | Staphylococcus aureus | Not specified (active) | [3] |

Mechanisms of Action

This compound possesses two distinct mechanisms of action that contribute to its antimicrobial properties.

Inhibition of Protein Synthesis via Elongation Factor Tu (EF-Tu)

As a member of the elfamycin family, this compound targets the bacterial elongation factor Tu (EF-Tu).[3] EF-Tu is a GTPase that plays a crucial role in protein synthesis by delivering aminoacyl-tRNA to the ribosome. This compound binds to the EF-Tu•GDP complex, inducing a conformational change that mimics the GTP-bound state.[6] This altered conformation prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis.[7]

Anti-Virulence through Inhibition of the Type III Secretion System (T3SS)

This compound exhibits a potent anti-virulence mechanism against several Gram-negative pathogens, including enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC), by inhibiting their Type III Secretion System (T3SS).[4][8] The T3SS is a needle-like apparatus used by bacteria to inject effector proteins into host cells, a process crucial for pathogenesis. This compound acts by downregulating the expression of ler, the master regulator of the LEE (Locus of Enterocyte Effacement) pathogenicity island, which encodes the T3SS.[8] This mode of action is independent of its effect on EF-Tu.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should be chosen based on expected activity.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: T3SS-Mediated Hemolysis Assay

This assay is used to screen for inhibitors of the T3SS of EPEC by measuring the lysis of red blood cells.[2]

Materials:

-

EPEC culture

-

Sheep red blood cells (RBCs)

-

Dulbecco's Modified Eagle Medium (DMEM), phenol red-free

-

This compound or other test compounds

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Grow EPEC overnight in Luria-Bertani (LB) broth without shaking.

-

Dilute the overnight culture into DMEM and grow at 37°C in a 5% CO2 atmosphere to an optical density at 600 nm (OD600) of approximately 0.7.

-

Wash sheep RBCs with phosphate-buffered saline (PBS) and prepare a 2% (v/v) suspension in DMEM.

-

In a 96-well plate, mix the EPEC culture with the RBC suspension in the presence of varying concentrations of this compound.

-

Include controls: EPEC with RBCs (positive control for hemolysis), RBCs alone (negative control), and RBCs with a known hemolytic agent like Triton X-100 (100% lysis control).

-

Incubate the plate at 37°C for 2-4 hours.

-

Pellet the intact RBCs by centrifugation.

-

Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis relative to the 100% lysis control.

Protocol 3: Analysis of Secreted Proteins by SDS-PAGE and Western Blotting

This protocol is for analyzing the effect of this compound on the secretion of T3SS effector proteins.

Materials:

-

Bacterial cultures (e.g., EHEC)

-

T3SS-inducing medium (e.g., MEM-HEPES)

-

This compound

-

Trichloroacetic acid (TCA)

-

Acetone

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer apparatus and membranes

-

Primary antibodies against specific effector proteins (e.g., EspB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Grow bacterial cultures in T3SS-inducing medium with and without this compound.

-

Separate the bacterial cells from the culture supernatant by centrifugation.

-

Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice.

-

Pellet the precipitated proteins by centrifugation, wash with cold acetone, and air-dry the pellet.

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: ler-gfp Reporter Assay for Gene Expression Analysis

This protocol describes the use of a green fluorescent protein (GFP) reporter to measure the effect of this compound on the expression of the ler gene.

Materials:

-

E. coli strain containing a ler promoter-gfp fusion plasmid

-

T3SS-inducing medium

-

This compound

-

96-well black, clear-bottom plates

-

Microplate reader capable of measuring both absorbance (OD600) and fluorescence (excitation ~485 nm, emission ~515 nm)

Procedure:

-

Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics.

-

Dilute the overnight culture into T3SS-inducing medium in a 96-well plate containing different concentrations of this compound.

-

Incubate the plate at 37°C with shaking in the microplate reader.

-

Measure OD600 and GFP fluorescence at regular intervals.

-

Normalize the fluorescence signal to the cell density (fluorescence/OD600) to determine the specific promoter activity.

Conclusion

This compound and its synonyms, goldinomycin and X-5108, represent a class of antibiotics with significant potential, particularly in the context of combating antimicrobial resistance. Their dual mechanism of action, combining traditional protein synthesis inhibition with a novel anti-virulence strategy, makes them a compelling subject for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering key data, experimental methodologies, and a conceptual framework for understanding the multifaceted nature of this compound. Further investigation into the detailed antimicrobial spectrum and optimization of experimental protocols will be crucial for fully realizing the therapeutic potential of this intriguing molecule.

References

- 1. Blue Native PAGE Analysis of Bacterial Secretion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of immune hemolysis: serological assay for the heat-labile enterotoxin of Excherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Supplementary data for McHugh et al., 2022 - Biosynthesis of this compound, a Type III secretion system inhibitor from Streptomyces goldiniensis. - figshare - Figshare [figshare.com]

- 8. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aurodox in Type III Secretion System (T3SS) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox, a polyketide antibiotic produced by Streptomyces goldiniensis, has emerged as a potent inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many Gram-negative pathogenic bacteria. Unlike traditional antibiotics that target bacterial viability, this compound acts as an anti-virulence agent by disrupting the pathogen's ability to inject effector proteins into host cells, thereby mitigating disease progression without exerting strong selective pressure for resistance.[1][2] Recent studies have identified the molecular target of this compound as adenylosuccinate synthase (PurA).[3] this compound binding to PurA leads to the downregulation of the master regulator of the T3SS, Ler, at the transcriptional level.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study T3SS inhibition in pathogens such as Enteropathogenic Escherichia coli (EPEC), Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[7]

Quantitative Data Summary

The inhibitory activity of this compound against the T3SS can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound. Below is a summary of reported quantitative data.

| Pathogen | Assay Type | This compound Concentration | Observed Effect | Reference |

| Enteropathogenic E. coli (EPEC) | T3SS-mediated Hemolysis | IC50: 1.5 µg/mL | Strong inhibition of red blood cell lysis. | [1] |

| Enteropathogenic E. coli (EPEC) | Effector Protein Secretion | 1.5 µM - 6 µM | Concentration-dependent inhibition of effector protein secretion. Abolition of detectable effectors at 6 µM. | [6] |

| Citrobacter rodentium | In vivo mouse model | Not specified | Protected mice from a lethal infection. | [1] |

| Enterohemorrhagic E. coli (EHEC) | T3SS Gene Expression | 5 µg/mL | Significant reduction in the expression of the master regulator ler. | [4] |

| Salmonella Typhimurium | T3SS Gene Expression | Not specified | Inhibitory effects on the SPI-2 T3SS. | [7] |

| Yersinia pseudotuberculosis | T3SS Gene Expression | Not specified | Inhibitory effects on the T3SS. | [7] |

| Vibrio parahaemolyticus | T3SS Gene Expression | Not specified | Inhibitory effects on the T3SS. | [7] |

Note: IC50 values can vary depending on the bacterial strain, specific assay conditions, and readout method. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each experimental setup.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the T3SS inhibitory activity of this compound.

T3SS-Mediated Hemolysis Assay

This assay is a rapid and effective method to screen for T3SS inhibitors. It relies on the ability of some T3SS-positive bacteria, like EPEC, to lyse red blood cells (RBCs) in a T3SS-dependent manner.

Materials:

-

Overnight culture of EPEC

-

Sheep red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), sterile

-

Dulbecco's Modified Eagle Medium (DMEM)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Triton X-100 (positive control for lysis)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Preparation of Bacteria:

-

Inoculate EPEC into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

-

The next day, subculture the bacteria in DMEM (T3SS-inducing medium) and grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

-

Preparation of Red Blood Cells:

-

Wash sheep RBCs three times with sterile, cold PBS by centrifugation at 500 x g for 5 minutes.

-

After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the EPEC culture.

-

Add varying concentrations of this compound (e.g., 0.1 to 50 µg/mL) to the wells. Include a vehicle control (DMSO) and a no-bacteria control.

-

For positive control (100% lysis), add Triton X-100 to a final concentration of 1% to wells containing only RBCs. For a negative control (0% lysis), use wells with only RBCs in DMEM.

-

Add 100 µL of the 2% RBC suspension to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 4-6 hours.

-

After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and bacteria.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 541 nm, which corresponds to the release of hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Plot the percentage of hemolysis against the this compound concentration to determine the IC50 value.

-

Analysis of Secreted Proteins

This protocol details the analysis of T3SS-secreted proteins from bacterial culture supernatants using SDS-PAGE and Coomassie staining or Western blotting.

Materials:

-

Overnight bacterial cultures (e.g., EPEC, EHEC)

-

T3SS-inducing medium (e.g., DMEM)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Acetone, ice-cold

-

SDS-PAGE gels

-

Coomassie Brilliant Blue stain or antibodies for Western blotting

-

Protein loading buffer

Protocol:

-

Bacterial Culture and Treatment:

-

Grow bacteria overnight in LB broth.

-

Subculture the bacteria into T3SS-inducing medium and grow to mid-log phase.

-

Add this compound at the desired concentration (e.g., 5 µg/mL) or DMSO (vehicle control) to the cultures.

-

Continue to incubate for 3-4 hours at 37°C.

-

-

Preparation of Secreted Protein Fraction:

-

Centrifuge the bacterial cultures at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant, ensuring not to disturb the cell pellet.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% (v/v).

-

Incubate on ice for at least 1 hour.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Wash the protein pellet twice with ice-cold acetone.

-

Air-dry the pellet to remove residual acetone.

-

-

SDS-PAGE and Western Blotting:

-

Resuspend the protein pellet in an appropriate volume of protein loading buffer.

-

Boil the samples for 5-10 minutes.

-

Load the samples onto an SDS-PAGE gel and run at a constant voltage.

-

For total secreted protein analysis, stain the gel with Coomassie Brilliant Blue.

-

For detection of specific effector proteins, transfer the proteins to a PVDF or nitrocellulose membrane and perform a Western blot using specific primary and secondary antibodies.

-

Cell Infection Assay

This assay evaluates the effect of this compound on the ability of T3SS-positive bacteria to interact with and modify host cells, such as inducing attaching and effacing lesions by EPEC.

Materials:

-

HeLa or Caco-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Overnight bacterial culture (e.g., EPEC)

-

This compound stock solution

-

Phalloidin conjugated to a fluorescent dye (for actin staining)

-

DAPI (for nuclear staining)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Fluorescence microscope

Protocol:

-

Cell Culture:

-

Seed HeLa or Caco-2 cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

-

Bacterial Infection:

-

Grow bacteria to mid-log phase in T3SS-inducing medium.

-

Wash the host cells with pre-warmed PBS.

-

Infect the cells with the bacteria at a multiplicity of infection (MOI) of 100:1 in the presence of various concentrations of this compound or DMSO.

-

Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

-

Immunofluorescence Staining:

-

Wash the cells three times with PBS to remove non-adherent bacteria.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Stain the actin cytoskeleton with fluorescently labeled phalloidin for 30 minutes.

-

Stain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Assess the formation of actin pedestals (a hallmark of EPEC infection) and bacterial attachment to the host cells in the presence and absence of this compound.

-

Quantitative Real-Time PCR (qRT-PCR) for T3SS Gene Expression

This protocol is used to quantify the effect of this compound on the transcription of T3SS-related genes, such as the master regulator ler.

Materials:

-

Overnight bacterial culture

-

T3SS-inducing medium

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., ler) and a housekeeping gene (e.g., rpoA)

-

Real-time PCR instrument

Protocol:

-

Bacterial Culture and Treatment:

-

Grow bacteria and treat with this compound as described in the "Analysis of Secreted Proteins" protocol.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the bacteria by centrifugation.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Compare the relative gene expression in this compound-treated samples to the vehicle-treated control.

-

Visualizations

T3SS Signaling Pathway and this compound Inhibition

Caption: Mechanism of this compound inhibition of the Type III Secretion System.

Experimental Workflow for T3SS Inhibition Assay

Caption: General experimental workflow for assessing T3SS inhibition by this compound.

References

- 1. Secretion of flagellin by the LEE-encoded type III secretion system of enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type III Secretion-Dependent Cell Cycle Block Caused in HeLa Cells by Enteropathogenic Escherichia coli O103 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application of Aurodox in Antibiotic Research: A Focus on Anti-Virulence Strategies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox is a polyketide antibiotic produced by Streptomyces goldiniensis. Initially identified for its antibacterial activity against Gram-positive bacteria, recent research has unveiled a novel and significant application for this compound as a potent anti-virulence agent against several clinically important Gram-negative pathogens. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound, particularly its role as an inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many pathogenic bacteria.

This compound exhibits a dual mechanism of action. Its traditional antibacterial effect stems from the inhibition of protein synthesis through binding to the elongation factor Tu (EF-Tu)[1]. However, its anti-virulence properties are observed at sub-inhibitory concentrations and are independent of its bactericidal activity[2][3]. The primary anti-virulence mechanism of this compound is the inhibition of the T3SS in pathogens such as enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus[2][4][5]. This inhibition is achieved by downregulating the expression of the master regulator of the T3SS, Ler[2][6][7]. A recent study has identified the molecular target for this activity as adenylosuccinate synthase (PurA)[8][9].

A significant advantage of this compound as an anti-virulence agent is that it does not induce the SOS response in EHEC, thereby avoiding the increased production of Shiga toxin, a common and dangerous side effect of traditional antibiotic treatment for these infections[2][6]. In vivo studies have demonstrated the efficacy of this compound in protecting mice from lethal infections with C. rodentium, highlighting its therapeutic potential[3][10].

Data Presentation

Table 1: In Vitro Efficacy of this compound as a T3SS Inhibitor

| Parameter | Pathogen | Concentration | Effect | Reference |

| IC₅₀ for T3SS-mediated hemolysis | EPEC | 1.5 µg/mL | 50% inhibition of red blood cell lysis | [6][10] |

| Inhibition of T3SS effector protein secretion | EPEC, EHEC, C. rodentium | 1.5 - 5 µg/mL | Concentration-dependent reduction in secreted effector proteins | [2] |

| Downregulation of LEE operon genes | EHEC | 5 µg/mL | >1.5-fold decrease in expression of 25 out of 41 LEE genes | [2] |

| Downregulation of ler expression | EHEC | 5 µg/mL | Significant reduction in ler promoter activity | [2] |

| Inhibition of bacterial attachment to host cells | EHEC on HeLa cells | 5 µg/mL | Significant decrease in the percentage of infected cells and colonization efficiency | [2] |

Table 2: In Vivo Efficacy of this compound in a Citrobacter rodentium Infection Model

| Animal Model | Pathogen | This compound Dosage | Outcome | Reference |

| C3H/HeJ mice | Citrobacter rodentium | 25 mg/kg/day (oral) | 100% survival from a lethal dose | [7] |